

Gas-phase oxidation chemistry of hexafluoropropene

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An In-Depth Technical Guide to the Gas-Phase Oxidation Chemistry of **Hexafluoropropene**

Abstract

Hexafluoropropene (C_3F_6 , HFP) is a critical fluorinated monomer and chemical intermediate. Its reactivity, dictated by the electron-deficient carbon-carbon double bond, governs its role in both industrial synthesis and atmospheric chemistry. This guide provides a comprehensive technical overview of the gas-phase oxidation chemistry of HFP. We will explore the primary reaction pathways initiated by key oxidants—molecular oxygen (O_2), hydroxyl radicals (OH), and ozone (O_3)—detailing the reaction mechanisms, principal products, and the fate of key intermediates. This document synthesizes findings from kinetic studies, product analyses, and computational investigations to offer a cohesive understanding for researchers and chemical professionals.

Introduction to Hexafluoropropene and Its Reactivity

Hexafluoropropene (HFP), a colorless and odorless gas, is a cornerstone of the fluoropolymer industry.^{[1][2]} It is primarily used as a comonomer in the production of fluoroelastomers and as a precursor for synthesizing other valuable fluorochemicals, most notably hexafluoropropylene oxide (HFPO).^{[3][4]} The chemical behavior of HFP is dominated by its $C=C$ double bond, which is significantly influenced by the six highly electronegative fluorine atoms. This electron

withdrawal polarizes the molecule and renders the double bond susceptible to nucleophilic and radical attack, a characteristic that defines its oxidation chemistry.

Understanding the gas-phase oxidation of HFP is twofold in its importance:

- **Industrial Synthesis:** The controlled, high-temperature partial oxidation of HFP with molecular oxygen is the primary industrial route to HFPO, a versatile intermediate used to produce perfluoroalkyl ether derivatives.^{[4][5]} Optimizing this process for yield and selectivity requires a deep understanding of the underlying kinetics and reaction network.^[3]
- **Atmospheric Fate:** As HFP may be released into the environment, its reactions with atmospheric oxidants determine its persistence, degradation products, and overall environmental impact.^{[2][6]} Its atmospheric lifetime is primarily controlled by reactions with OH radicals and, to a lesser extent, ozone.^[1]

This guide will dissect these reaction pathways, providing the mechanistic details and experimental evidence that underpin our current understanding.

High-Temperature Oxidation with Molecular Oxygen (O₂)

The direct gas-phase epoxidation of HFP with O₂ is a process of significant industrial relevance, aimed at producing HFPO. This reaction is typically performed under high pressure and elevated temperatures, without catalysis, to achieve practical conversion rates.

Reaction Conditions and Major Products

Experimental studies conducted in isothermal tubular flow reactors have established the optimal conditions for this process. The reaction is typically carried out at temperatures ranging from 463 to 493 K (190 to 220 °C) and total pressures around 450 kPa.^{[7][8]} Under these conditions, the oxidation yields three major gas-phase products:

- Hexafluoropropylene Oxide (HFPO): The desired epoxide product.^{[3][8]}
- Carbonyl Fluoride (COF₂): A product of C-C bond cleavage.^{[7][8]}
- Trifluoroacetyl Fluoride (CF₃C(O)F): Another cleavage product.^{[7][8]}

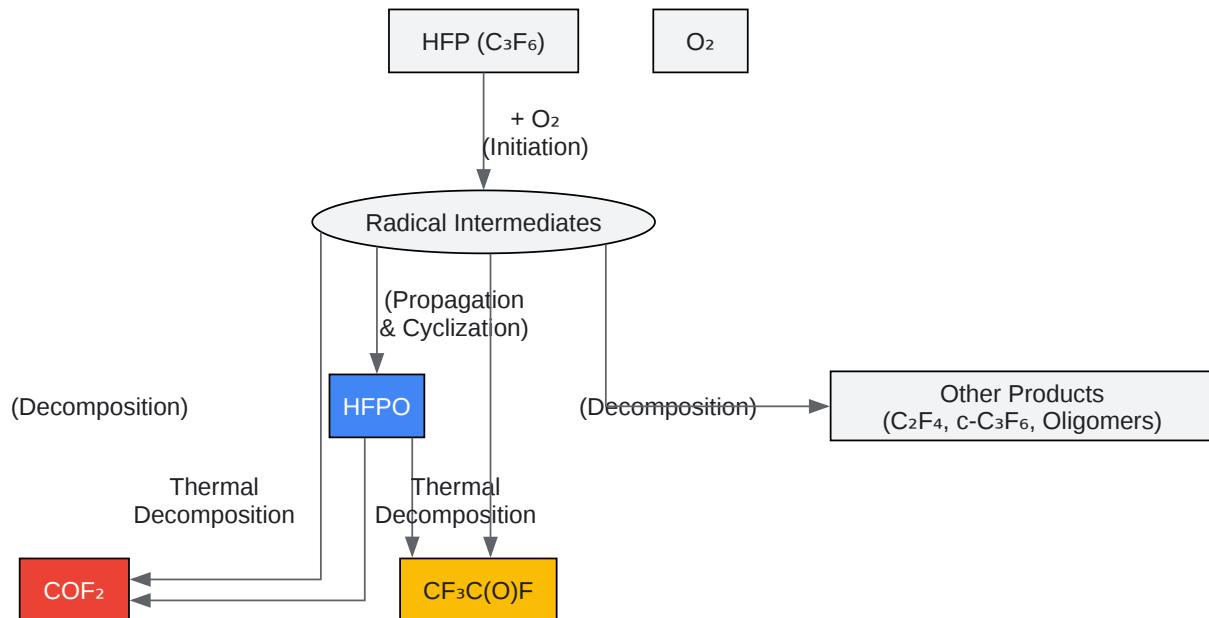
In addition to these, minor products such as tetrafluoroethylene (C_2F_4) and hexafluorocyclopropane ($c-C_3F_6$) have been observed.^[8] High molecular weight oligomers with a polyoxadifluoromethylene structure can also form and deposit on reactor surfaces.^[8] The selectivity towards HFPO can reach up to 56% under optimized conditions, which represents a critical trade-off with overall HFP conversion and yield.^[3]

Proposed Reaction Mechanism

The high-temperature oxidation of HFP is believed to proceed through a complex radical chain mechanism. While a definitive, universally accepted mechanism is still an area of research, kinetic modeling based on experimental data suggests a network of key reactions.^{[7][9]} The process is initiated by the formation of radicals, followed by the addition of oxygen to HFP, leading to the formation of a peroxy radical intermediate. This intermediate can then undergo cyclization to form HFPO or participate in subsequent decomposition and recombination reactions that lead to the observed byproducts.

A key secondary process is the thermal decomposition of the primary product, HFPO. Theoretical studies show that HFPO can decompose via two main pathways: one yielding difluorocarbene (CF_2) and trifluoroacetyl fluoride ($CF_3C(O)F$), and another yielding carbonyl fluoride (COF_2) and trifluoromethyl-trifluoromethylcarbene (CF_3CF).^[10] This decomposition contributes significantly to the final product distribution.

The diagram below illustrates a simplified network of the primary and key secondary reactions involved in the high-temperature oxidation of HFP.

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Simplified reaction network for high-temperature HFP oxidation.

Atmospheric Oxidation Pathways

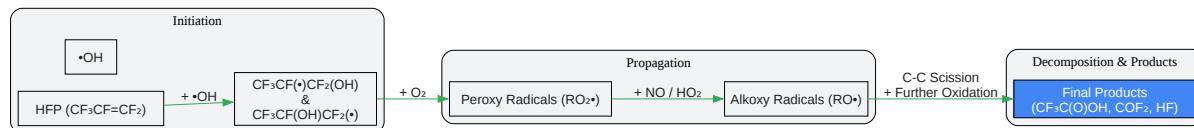
In the troposphere, the degradation of HFP is initiated by reactions with photochemically generated oxidants. These processes are fundamental to determining the atmospheric lifetime and environmental fate of HFP.

Reaction with Hydroxyl Radicals (OH)

The dominant atmospheric loss process for HFP is its reaction with the hydroxyl radical (OH). [1][2] This reaction dictates its atmospheric lifetime, which is estimated to be between 3.5 and 21 days.[1][2] The reaction proceeds via the electrophilic addition of the OH radical to the C=C double bond, forming two possible hexafluoro-hydroxypropyl radical isomers.

The subsequent fate of these radicals involves rapid addition of molecular oxygen (O_2) to form peroxy radicals (RO_2). These peroxy radicals then react further, typically with nitric oxide (NO) or other peroxy radicals, to yield alkoxy radicals (RO). The alkoxy radicals are key branching points in the mechanism; they can decompose via C-C bond scission. This cascade of reactions ultimately leads to the formation of stable, smaller molecules. The final degradation products are expected to include trifluoroacetic acid (TFA), carbonyl fluoride (COF_2), and hydrogen fluoride (HF).^[2]

The pathway initiated by OH addition is visualized below.



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Mechanism of OH-initiated atmospheric oxidation of HFP.

Reaction with Ozone (O_3)

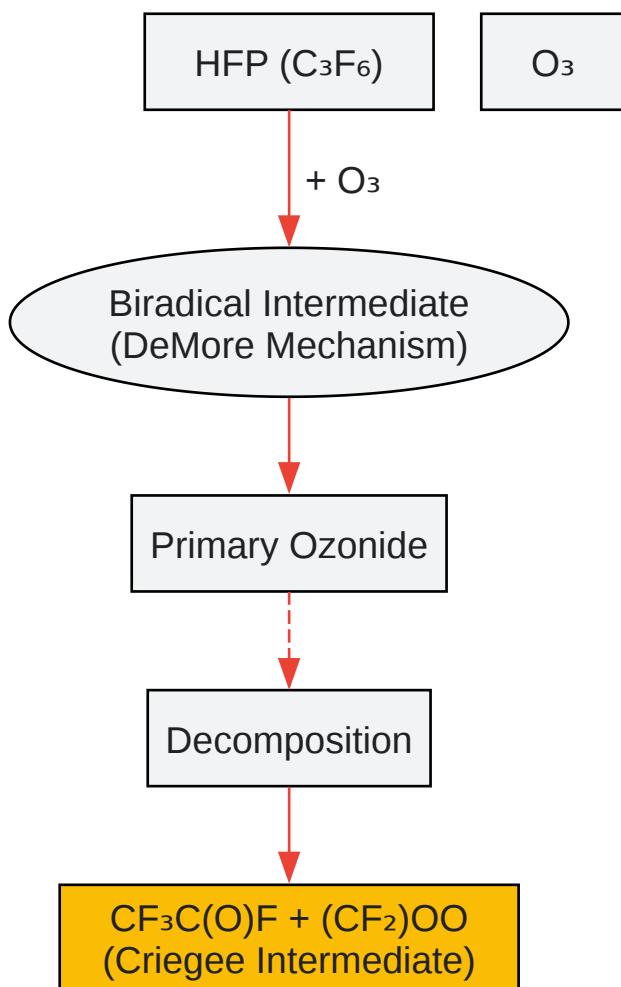
Ozonolysis provides a secondary, albeit slower, pathway for HFP degradation in the atmosphere, with an estimated half-life of about 95 days.^[1] The reaction begins with the addition of ozone to the double bond to form a primary ozonide (a molozonide). This intermediate is highly unstable and rapidly decomposes.

Computational studies have investigated two competing mechanisms for the initial ozone addition:

- Concerted Addition (Criegee Mechanism): Ozone adds across the double bond in a single step to form the primary ozonide.^{[11][12]}

- Nonconcerted Addition (DeMore Mechanism): The reaction proceeds via a biradical intermediate before ring closure.[11][12]

For HFP, theoretical calculations suggest that the nonconcerted DeMore mechanism is the more favorable pathway.[11][12] Following its formation, the primary ozonide decomposes to form a Criegee intermediate (a carbonyl oxide) and a carbonyl compound. For HFP, this would yield trifluoroacetyl fluoride ($\text{CF}_3\text{C}(\text{O})\text{F}$) and a difluorocarbonyl oxide ($(\text{CF}_2)\text{OO}$). These reactive intermediates will undergo further reactions in the atmosphere.



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Ozonolysis of HFP via the preferred DeMore mechanism.

Summary of Oxidation Products

The gas-phase oxidation of HFP leads to a range of fluorinated products, the distribution of which is highly dependent on the oxidant and reaction conditions. The table below summarizes the major products identified from the principal oxidation pathways.

Oxidant	Conditions	Major Products	Product Type	Reference(s)
O ₂	High Temp (463-493 K), High Pressure	Hexafluoropropyl ene Oxide (HFPO)	Epoxidation	[8],[3]
Carbonyl Fluoride (COF ₂)	Cleavage	[7],[8]		
Trifluoroacetyl Fluoride (CF ₃ C(O)F)	Cleavage	[7],[8]		
•OH	Atmospheric	Trifluoroacetic Acid (TFA)	Degradation	[2]
Carbonyl Fluoride (COF ₂)	Degradation	[2]		
Hydrogen Fluoride (HF)	Degradation	[2]		
O ₃	Atmospheric	Trifluoroacetyl Fluoride (CF ₃ C(O)F)	Cleavage	[11],[12]
Criegee Intermediate ((CF ₂)OO)	Cleavage	[11],[12]		

Experimental Methodologies for Studying Gas-Phase Kinetics

The determination of reaction rate constants and product yields for HFP oxidation relies on sophisticated experimental techniques. Smog chambers and flow reactors are commonly

employed to simulate specific atmospheric or industrial conditions. A prevalent technique for determining kinetic data is the relative rate method.

The Relative Rate Method: A Self-Validating Protocol

The relative rate method is a robust approach for determining the rate constant of a reaction (e.g., HFP + OH) without needing to know the absolute concentration of the highly reactive species (OH). The principle is to monitor the decay of the target compound (HFP) simultaneously with that of a reference compound whose rate constant with the oxidant is already well-known.

The core assumption is that both the target and reference compounds are consumed only by their reaction with the oxidant. The relationship is given by:

$$\ln([HFP]_0 / [HFP]_t) = (k_{HFP} / k_{ref}) * \ln([Ref]_0 / [Ref]_t)$$

Where $[]_0$ and $[]_t$ are the concentrations at time 0 and time t, and k_{HFP} and k_{ref} are the rate constants for the reaction of the oxidant with HFP and the reference compound, respectively. By plotting $\ln([HFP]_0 / [HFP]_t)$ against $\ln([Ref]_0 / [Ref]_t)$, a straight line with a slope of k_{HFP} / k_{ref} is obtained. Since k_{ref} is known, k_{HFP} can be calculated. This method is inherently self-validating; a linear plot confirms that the underlying assumptions of the experiment are met.

Protocol: Relative Rate Measurement of HFP + OH Reaction

This protocol outlines a typical experiment to measure the OH radical reaction rate constant for HFP using a smog chamber coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

1. Chamber Preparation:

- The reaction chamber (e.g., a Teflon bag or quartz vessel) is evacuated to remove residual compounds.
- It is then flushed multiple times with purified, zero-grade air.

2. Introduction of Reactants:

- A known partial pressure of the reference compound (e.g., ethene) is introduced into the chamber via a calibrated gas line.
- A known partial pressure of HFP is similarly introduced.
- An OH precursor, typically hydrogen peroxide (H_2O_2) or methyl nitrite (CH_3ONO), is added to the chamber.
- The chamber is filled to atmospheric pressure with purified air and allowed to mix thoroughly for at least 30 minutes.

3. Reaction Initiation and Monitoring:

- An initial gas sample is taken and analyzed by GC-FID to determine the starting concentrations ($[HFP]_0$ and $[Ref]_0$).
- The reaction is initiated by photolysis of the OH precursor using UV lamps (e.g., blacklights), which generates OH radicals.
- Gas samples are withdrawn from the chamber at regular intervals (e.g., every 5-10 minutes) and injected into the GC-FID for analysis. The concentrations of HFP and the reference compound are recorded over time.

4. Data Analysis:

- The concentrations of HFP and the reference compound are measured from their respective peak areas in the chromatograms.
- The data are plotted according to the relative rate equation described above.
- A linear regression is performed on the data points. The slope of this line yields the ratio k_{HFP} / k_{ref} .
- The rate constant for HFP (k_{HFP}) is calculated by multiplying the slope by the known literature value for k_{ref} .

```
Prep [label="1. Chamber Prep\n(Evacuate & Flush)"]; Reactants
[label="2. Introduce Reactants\n(HFP, Reference, OH Precursor, Air)"];
Mix [label="3. Mix Thoroughly"]; Sample0 [label="4. Take Initial
Sample (t=0)\n(GC-FID Analysis)"];
Initiate [label="5. Initiate
Reaction\n(UV Photolysis)"];
Monitor [label="6. Monitor
Concentrations\n(Periodic GC-FID Sampling)"];
Analyze [label="7. Data
Analysis\n(Plot ln([X]₀/[X]ₜ) vs time)"];
Calculate [label="8.
Calculate k_HFP\n(Relative Rate Plot)", fillcolor="#4285F4",
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Prep -> Reactants; Reactants -> Mix; Mix -> Sample0; Sample0 ->
Initiate; Initiate -> Monitor; Monitor -> Analyze; Analyze ->
Calculate; }
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Experimental workflow for a relative rate kinetics study.

Conclusion

The gas-phase oxidation of **hexafluoropropene** is a rich and complex field with significant industrial and environmental implications. The high-temperature reaction with molecular oxygen provides a pathway to the valuable intermediate HFPO, governed by a radical mechanism where selectivity is paramount. In the atmosphere, HFP is primarily degraded by OH radicals through an addition-oxidation cascade, leading to mineralization into smaller, stable fluorinated compounds like trifluoroacetic acid. A secondary ozonolysis pathway also contributes to its breakdown. The study of these processes, through detailed experimental protocols and computational chemistry, continues to refine our understanding of fluorocarbon reactivity and enables the development of both more efficient chemical processes and more accurate atmospheric models.

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